Chroman-5-carboxylic acid
Overview
Description
Chroman-5-carboxylic acid is a heterocyclic organic compound that features a chromane ring system with a carboxylic acid functional group at the fifth position. This compound is part of the broader class of chromane derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Chroman derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities
Mode of Action
It’s known that chroman derivatives can interact with various biological targets through multiple mechanisms . The exact mode of action of Chroman-5-carboxylic acid remains to be elucidated.
Biochemical Pathways
Chroman derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways
Pharmacokinetics
The pharmacokinetic properties of a molecule can significantly impact its bioavailability
Action Environment
Environmental factors can significantly impact the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, followed by various reduction and cyclization steps . The reaction conditions often include the use of catalysts such as palladium on barium sulfate or palladium on carbon, and reducing agents like zinc/acetic acid or hydrazine .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Chroman-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon, zinc/acetic acid, or hydrazine.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.
Medicine: Explored for their anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Chroman-5-carboxylic acid can be compared with other similar compounds such as:
Chroman-2-carboxylic acid: Differing in the position of the carboxylic acid group, leading to variations in biological activity.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A model compound of vitamin E with antioxidant properties.
Chroman-4-one derivatives: Known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-5-9-7(8)4-2-6-13-9/h1,3,5H,2,4,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHXEALVTBUNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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